1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
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Overview
Description
1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a complex organic compound that has attracted considerable attention in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic synthesis. The process begins with the formation of the pyrrole ring, followed by the introduction of the nitrile group and the butyl chain. The final step involves the condensation of 4-chloro-3-nitrobenzaldehyde with the intermediate pyrrole derivative under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile can undergo a variety of chemical reactions, including:
Oxidation: : The compound may be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro group to an amine.
Substitution: : The chloro group in the compound can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium, hydrogen peroxide.
Reduction: : Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: : Amines or thiols in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: : Carboxylic acids, alcohols.
Reduction: : Amines, hydroxy derivatives.
Substitution: : Corresponding substituted derivatives.
Scientific Research Applications
1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile has shown promise in various fields:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a reagent in studying chemical reaction mechanisms.
Biology: : Investigated for its potential as a biological probe or in the design of bioactive molecules.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: : Used in the development of advanced materials or as a specialty chemical in certain industrial processes.
Mechanism of Action
The exact mechanism of action depends on the specific application:
Molecular Targets: : The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : It could influence cellular pathways such as signal transduction or metabolic processes, leading to the observed effects.
Comparison with Similar Compounds
Compared to other similar compounds, 1-butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile stands out due to its combination of functional groups and its versatile reactivity.
Similar Compounds
2-butyl-3-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-2H-pyrrole-1-carbonitrile
1-butyl-2-[(E)-[(4-bromo-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
1-butyl-2-[(E)-[(4-chloro-3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
These similar compounds share structural similarities but differ in certain substituents, impacting their chemical reactivity and applications.
There you have it. Anything you'd like to explore further on this compound?
Properties
IUPAC Name |
1-butyl-2-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClN4O2/c1-2-3-16-32-27(22-12-8-5-9-13-22)26(21-10-6-4-7-11-21)23(18-30)28(32)31-19-20-14-15-24(29)25(17-20)33(34)35/h4-15,17,19H,2-3,16H2,1H3/b31-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTPLMZAIIAXBX-ZCTHSVRISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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